molecular formula C14H18N2O B14413380 (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile CAS No. 87190-45-2

(3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile

Cat. No.: B14413380
CAS No.: 87190-45-2
M. Wt: 230.31 g/mol
InChI Key: UFSNJTFWSSKMPS-QWHCGFSZSA-N
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Description

(3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile: is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and an oxazolidine ring, making it a versatile molecule for synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile typically involves the reaction of a suitable nitrile with an oxazolidine derivative. The reaction conditions often require the use of a base to facilitate the formation of the oxazolidine ring. Common reagents include tert-butylamine and phenyl isocyanate, which react under controlled temperatures to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The scalability of the production process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazolidine ring or the nitrile group.

    Substitution: Substitution reactions can occur at the phenyl or tert-butyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.

Biology: The compound’s chiral nature makes it valuable in biological studies, particularly in the development of chiral drugs and agrochemicals. Its ability to interact with biological molecules in a stereospecific manner is crucial for understanding enzyme-substrate interactions.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The oxazolidine ring and the nitrile group play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
  • tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

Uniqueness: Compared to similar compounds, (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile stands out due to its unique combination of functional groups. The presence of both a nitrile group and an oxazolidine ring provides distinct reactivity and stability, making it a versatile compound for various applications.

Properties

CAS No.

87190-45-2

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

(3R,5S)-2-tert-butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile

InChI

InChI=1S/C14H18N2O/c1-14(2,3)16-13(9-12(10-15)17-16)11-7-5-4-6-8-11/h4-8,12-13H,9H2,1-3H3/t12-,13+/m0/s1

InChI Key

UFSNJTFWSSKMPS-QWHCGFSZSA-N

Isomeric SMILES

CC(C)(C)N1[C@H](C[C@H](O1)C#N)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)N1C(CC(O1)C#N)C2=CC=CC=C2

Origin of Product

United States

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